molecular formula C21H21N3O3S B12202849 methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate

methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate

Cat. No.: B12202849
M. Wt: 395.5 g/mol
InChI Key: LKKBNQLILXMDHC-UHFFFAOYSA-N
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Description

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate is a complex organic compound that features a thiazole ring, a phenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the phenyl and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate undergoes several types of chemical reactions:

Scientific Research Applications

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate involves its interaction with specific molecular targets. The thiazole ring and phenyl groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate can be compared with other thiazole derivatives:

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.

Biological Activity

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate (abbreviated as MPTC) is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring, multiple phenyl groups, and a methoxyphenyl moiety, which contribute to its interactions with various biological targets.

Structural Characteristics

  • Molecular Formula : C21H21N3O3S
  • Molecular Weight : 395.5 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Methoxy group
    • Multiple phenyl groups

These structural elements are crucial for the compound's biological activity, influencing its ability to interact with enzymes and receptors.

Biological Activities

MPTC exhibits a range of biological activities, including:

1. Antitumor Activity

  • MPTC has shown promising results in inhibiting the growth of cancer cells. The presence of the thiazole ring and phenyl groups enhances its cytotoxic potential.
  • In studies involving various cancer cell lines, MPTC demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

2. Anticonvulsant Properties

  • Compounds similar to MPTC have been evaluated for their anticonvulsant activity. The structure–activity relationship (SAR) indicates that modifications in the phenyl groups can enhance efficacy against seizure models .
  • MPTC's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects.

3. Enzyme Inhibition

  • The thiazole moiety is known for its ability to bind to various enzymes. MPTC's interactions with specific molecular targets can lead to the inhibition of enzyme activity, which is crucial for therapeutic interventions in metabolic disorders.

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of MPTC and evaluating their biological activities:

Compound Biological Activity IC50 Value (µM) Reference
MPTCAntitumor10–30
Compound AAnticonvulsant5–15
Compound BEnzyme Inhibition20–50

Case Study: Antitumor Activity

In a comparative study involving various thiazole derivatives, MPTC was highlighted for its potent cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The mechanism of action was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, supported by molecular docking studies that revealed strong binding affinity to Bcl-2 proteins .

Case Study: Anticonvulsant Effects

Another study evaluated MPTC analogs for their anticonvulsant properties using the pentylenetetrazol (PTZ) model in rodents. Results indicated that certain modifications in the phenyl rings significantly enhanced anticonvulsant efficacy, suggesting that similar strategies could be applied to optimize MPTC for therapeutic use against epilepsy .

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

methyl N-[2-(2-methoxyphenyl)imino-4-phenyl-3-prop-2-enyl-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C21H21N3O3S/c1-4-14-24-18(15-10-6-5-7-11-15)19(23-21(25)27-3)28-20(24)22-16-12-8-9-13-17(16)26-2/h4-13H,1,14H2,2-3H3,(H,23,25)

InChI Key

LKKBNQLILXMDHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=C(S2)NC(=O)OC)C3=CC=CC=C3)CC=C

Origin of Product

United States

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